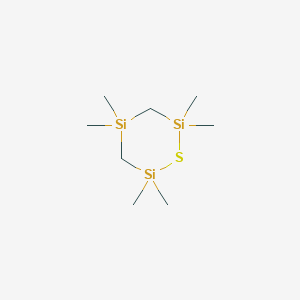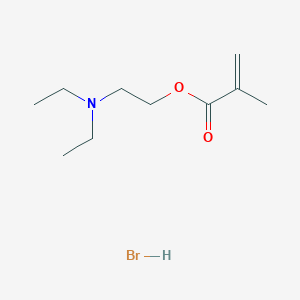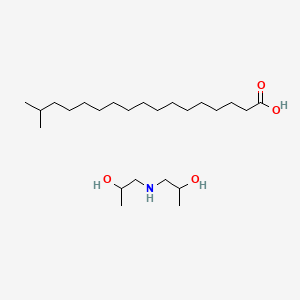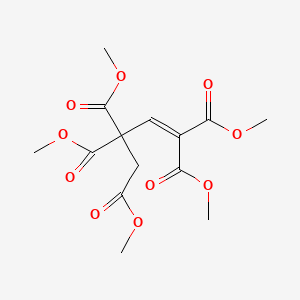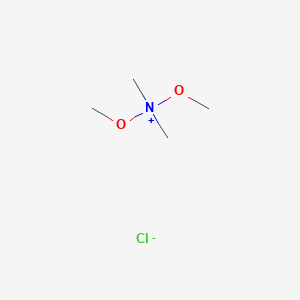
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid typically involves multiple steps, including the formation of key intermediatesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
- (2R)-2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid stands out due to its unique combination of functional groups and chiral centers. This uniqueness makes it particularly useful for specific applications in research and industry .
Properties
CAS No. |
92343-89-0 |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1 |
InChI Key |
ZTYURBPPZDJPKW-SMEJFCCLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS[C@H]1C(C=CC2=CC=CC=C12)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
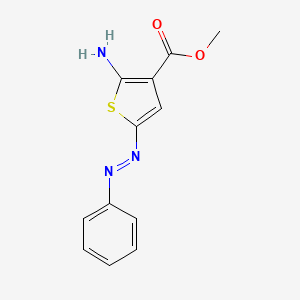
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
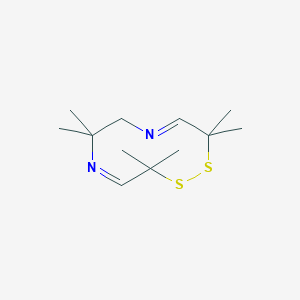
![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)

![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
